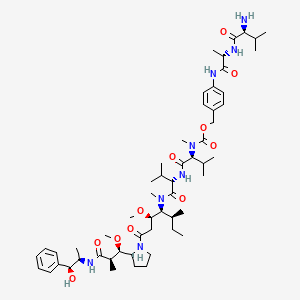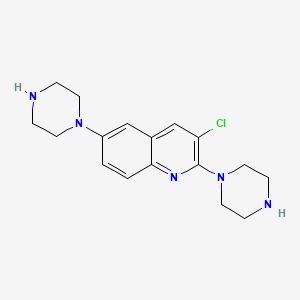
3-Chloro-2,6-di(piperazin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氯-2,6-二(哌嗪-1-基)喹啉是一种杂环化合物,包含一个喹啉核心,在3位被氯原子取代,在2位和6位被两个哌嗪基取代。
准备方法
合成路线和反应条件
3-氯-2,6-二(哌嗪-1-基)喹啉的合成通常包括以下步骤:
起始原料: 合成从喹啉开始,使用氯化剂(如三氯氧磷 (POCl3) 或亚硫酰氯 (SOCl2))在3位氯化。
取代反应: 然后将氯化的喹啉进行亲核取代反应,反应物为哌嗪。此步骤通常在碱性条件下进行,例如在碳酸钾 (K2CO3) 的存在下,使用合适的溶剂,如二甲基甲酰胺 (DMF) 或乙腈 (CH3CN)。
纯化: 最后使用重结晶或柱色谱等技术纯化最终产物,得到纯的 3-氯-2,6-二(哌嗪-1-基)喹啉。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成系统可以提高生产过程的效率和产率。
化学反应分析
反应类型
3-氯-2,6-二(哌嗪-1-基)喹啉会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾 (KMnO4) 或过氧化氢 (H2O2))进行氧化。
还原: 可以使用还原剂(如硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4))进行还原反应。
取代: 在适当的条件下,3位上的氯原子可以用其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: KMnO4 在酸性或碱性介质中,H2O2 在催化剂存在下。
还原: NaBH4 在甲醇或乙醇中,LiAlH4 在干燥的乙醚中。
取代: 胺或硫醇在碱性条件下(如 K2CO3 在 DMF 或 CH3CN 中)。
主要形成的产物
氧化: 形成喹啉 N-氧化物衍生物。
还原: 形成还原的喹啉衍生物。
取代: 形成具有不同官能团的取代喹啉衍生物。
科学研究应用
3-氯-2,6-二(哌嗪-1-基)喹啉在科学研究中有多种应用,包括:
药物化学: 它被用作开发具有潜在抗菌、抗病毒和抗癌活性的新药的支架。
生物学研究: 研究该化合物与生物靶标(如酶和受体)的相互作用。
药理学: 研究其药代动力学和药效学特性。
工业应用: 该化合物用于合成其他杂环化合物,并作为化学制造过程中的中间体。
作用机制
3-氯-2,6-二(哌嗪-1-基)喹啉的作用机制涉及它与生物系统中的特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节它们的活性,从而导致各种生物学效应。确切的途径和靶标取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
2,6-二(哌嗪-1-基)喹啉: 缺少 3 位上的氯原子。
3-氯喹啉: 缺少 2 位和 6 位上的哌嗪基。
3-氯-2-(哌嗪-1-基)喹啉: 仅在 2 位含有单个哌嗪基。
独特性
3-氯-2,6-二(哌嗪-1-基)喹啉的独特性在于同时具有哌嗪基和氯原子,这会显著影响其化学反应性和生物活性。这种官能团的组合使其成为药物化学和药理学领域各种应用的多功能化合物。
属性
分子式 |
C17H22ClN5 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC 名称 |
3-chloro-2,6-di(piperazin-1-yl)quinoline |
InChI |
InChI=1S/C17H22ClN5/c18-15-12-13-11-14(22-7-3-19-4-8-22)1-2-16(13)21-17(15)23-9-5-20-6-10-23/h1-2,11-12,19-20H,3-10H2 |
InChI 键 |
WOZFYSNOHHYUAU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC3=CC(=C(N=C3C=C2)N4CCNCC4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)


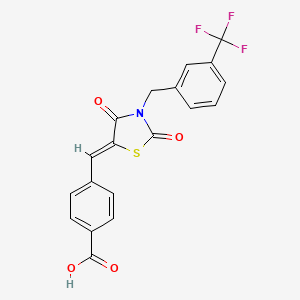
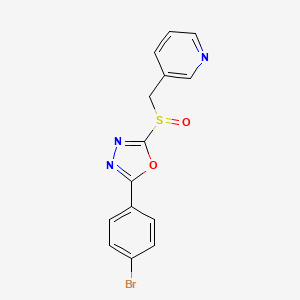
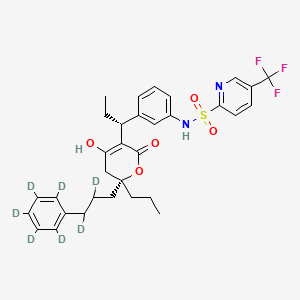
![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
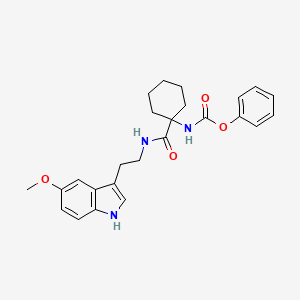
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)

